Geodin

説明

Geodin is a natural product found in Aspergillus with data available.

科学的研究の応用

Geodin is a secondary metabolite that exhibits a range of biological activities, including antimicrobial, antiviral, and cytotoxic properties . It is a compound produced by various organisms, notably marine-derived fungi like Aspergillus sp. and filamentous fungi such as A. terreus . Research has explored this compound's potential in various applications, from pharmaceutical to agricultural domains.

Biological Activities and Applications

- Antimicrobial Activity: this compound displays antimicrobial properties . Derivatives of this compound have demonstrated strong antibacterial activity against Staphylococcus aureus and Aeromonas salmonicida, with some derivatives exhibiting minimum inhibitory concentration (MIC) values in the range of 1.15–4.93 μM .

- Insecticidal Activity: this compound has shown weak insecticidal activity, which can be enhanced through structural modifications . Semisynthetic derivatives of this compound have been developed and evaluated for insecticidal activity against Helicoverpa armigera Hübner, with some showing comparable activity to positive controls like azadirachtin .

- Glucose Uptake Stimulation: this compound has been identified as a stimulator of glucose uptake in rat adipocytes .

- Antiviral and Cytotoxic Activities: this compound exhibits antiviral and cytotoxic activities, indicating its potential use in cancer research .

Production and Biosynthesis

The production of this compound can be influenced by environmental conditions such as salt concentration . The this compound gene cluster, involved in its biosynthesis, has been transferred from A. terreus to A. nidulans to study its genetic basis . Genetic analysis suggests that the this compound gene cluster spans 25 kb and contains 13 putative ORFs .

Geotechnical Applications

This compound is also the name of a geotechnical data management software used for creating geodatabases and visualizing subsurface conditions . It is applied in various geotechnical and environmental projects, including wind farm and infrastructure investigations, urban information systems, water monitoring, land reclamation, and tunnel monitoring .

Geoscience Application

特性

IUPAC Name |

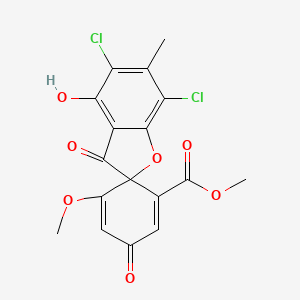

methyl 5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBKKVGXMXTXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962632 | |

| Record name | Methyl 5,7-dichloro-4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

427-63-4 | |

| Record name | Methyl 5,7-dichloro-4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。